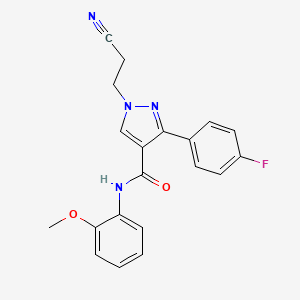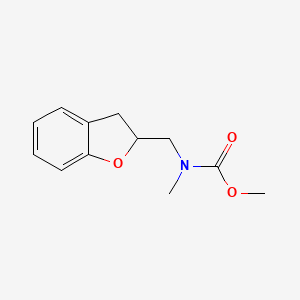
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoline derivatives. It is also known as NKH477 and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione involves the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). PDE is an enzyme that degrades cAMP, which is an important signaling molecule in various cellular processes. By inhibiting PDE, 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione increases the levels of cAMP, leading to the activation of various downstream signaling pathways.
Biochemical and physiological effects:
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of hepatic stellate cells, which are responsible for liver fibrosis. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in various cell types. Additionally, it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for PDE inhibition. This allows for the selective activation of downstream signaling pathways that are involved in various cellular processes. However, one of the limitations is its solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research on 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione. One direction is the investigation of its potential use in the treatment of other fibrotic diseases such as pulmonary fibrosis and cardiac fibrosis. Another direction is the investigation of its potential use in combination with other anti-cancer drugs for the treatment of cancer. Additionally, the development of more soluble analogs of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione could improve its use in lab experiments and potentially in clinical settings.
Conclusion:
In conclusion, 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. Its specificity for PDE inhibition and its anti-fibrotic, anti-inflammatory, and anti-proliferative effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to investigate its potential use in clinical settings.
Synthesis Methods
The synthesis of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione involves the reaction of heptylamine with 5-bromo-2-chloroisophthalic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-fibrotic, anti-inflammatory, and anti-proliferative effects in various in vitro and in vivo models. It has also been investigated for its potential use in the treatment of liver fibrosis, renal fibrosis, and cancer.
properties
IUPAC Name |
5-bromo-2-heptylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-2-3-4-5-6-9-17-14(18)12-8-7-11(16)10-13(12)15(17)19/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWYRXPUYAWSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)
![4-[({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5180797.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B5180806.png)

![3-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B5180826.png)



![1,3-dicyclohexyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180850.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)
